Tolvaptan - 150683-30-0

Tolvaptan

Catalog Number: EVT-285942
CAS Number: 150683-30-0
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tolvaptan is a racemate comprising of equimolar amounts of (R)- and (S)-tolvaptan. It is a selective vasopressin V2 receptor antagonist used to treat euvolemic and hypervolemic hyponatremia. It is also used in the treatment of rapidly progressing autosomal dominant polycystic kidney disease to slow the rate of cyst development and renal insufficiency. It has a role as a vasopressin receptor antagonist and an aquaretic. It contains a (S)-tolvaptan and a (R)-tolvaptan.
Tolvaptan is used to treat low blood sodium levels (hyponatremia) associated with various conditions like congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormones (SIADH). FDA approved on May 19, 2009.
Tolvaptan is a Vasopressin V2 Receptor Antagonist. The mechanism of action of tolvaptan is as a Vasopressin V2 Receptor Antagonist.
Tolvaptan is a vasopressin 2 receptor antagonist which is used for short term treatment of severe hyponatremia in patients with heart failure, cirrhosis or syndrome of inappropriate secretion of antidiuretic hormone (SIADH). It has been used experimentally to prevention progression of disease in autosomal dominant polycystic kidney disease (ADPKD). Tolvaptan recently has been implicated in causing serum aminotransferase elevations as well as clinically apparent acute liver injury during long term use.
Tolvaptan is an orally bioavailable, selective, arginine vasopressin receptor 2 (V2, AVPR2) antagonist that can be used to treat hyponatremia. Upon oral administration, tolvaptan selectively and competitively binds to and blocks the V2 receptor located in the walls of the vasculature and luminal membranes of renal collecting ducts, thereby preventing the binding of vasopressin to the V2 receptor. This prevents water absorption in the kidneys and increases the excretion of electrolyte-free water via the kidneys. This reduces intravascular volume and increases serum sodium concentrations and osmolality.
A benzazepine derivative and selective VASOPRESSIN V2 RECEPTOR antagonist that is used to treat euvolemic and hypervolemic HYPONATREMIA. It is also used in the treatment of rapidly progressing AUTOSOMAL DOMINANT POLYCYSTIC KIDNEY DISEASE to slow the rate of cyst development and renal insufficiency.

Arginine Vasopressin (AVP)

Compound Description: Arginine Vasopressin (AVP), also known as antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys. It exerts its effects by binding to vasopressin receptors, particularly the V2 receptor subtype, in the renal collecting duct cells. [, , , , , , , , , , , , , , , , , , , , , ]

Relevance: Arginine Vasopressin is the endogenous ligand for the V2 receptor, the primary target of Tolvaptan. Tolvaptan acts as a competitive antagonist of AVP at the V2 receptor, effectively blocking its action and promoting aquaresis (excretion of electrolyte-free water). The relationship between these two compounds is central to understanding the mechanism of action of Tolvaptan in treating conditions like hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). [, , , , , , , , , , , , , , , , , , , , , ]

Demeclocycline

Compound Description: Demeclocycline is a tetracycline antibiotic with a well-documented off-target effect of inducing nephrogenic diabetes insipidus. This effect stems from its ability to interfere with the action of AVP in the kidneys, effectively reducing water reabsorption. []

Furosemide

Compound Description: Furosemide is a loop diuretic commonly used in the treatment of heart failure and other edematous conditions. It acts by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water. [, , , , , , ]

Spironolactone

Compound Description: Spironolactone is a potassium-sparing diuretic that acts as an aldosterone receptor antagonist. It is frequently used in the treatment of heart failure, ascites, and hypertension. [, ]

Relevance: Spironolactone is often prescribed in combination with Tolvaptan, particularly in managing ascites related to liver cirrhosis. This combination allows for a more balanced diuretic effect by mitigating the potassium loss associated with loop diuretics like furosemide while promoting aquaresis with Tolvaptan. [, ]

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule in the kidneys, inhibiting sodium and chloride reabsorption. It is commonly used to treat hypertension and edema. [, ]

Relevance: Hydrochlorothiazide has shown potential in mitigating the polyuria (excessive urination) associated with Tolvaptan treatment in ADPKD. This suggests a possible role for HCTZ in improving the tolerability and adherence to Tolvaptan therapy. []

Metformin

Compound Description: Metformin is a biguanide medication commonly used in the treatment of type 2 diabetes. Its mechanism of action primarily involves reducing hepatic glucose production and improving insulin sensitivity. []

Relevance: Recent research has indicated that Metformin might possess aquaretic-reducing properties, similar to Hydrochlorothiazide, in the context of Tolvaptan-induced nephrogenic diabetes insipidus. This finding suggests a potential therapeutic benefit of Metformin in reducing excessive urination associated with Tolvaptan treatment. []

Octreotide-Long-Acting Release (Octreotide-LAR)

Compound Description: Octreotide-LAR is a synthetic analog of somatostatin, a hormone that inhibits the release of various other hormones. It is available in a long-acting release formulation and is frequently used to treat acromegaly and certain neuroendocrine tumors. []

Relevance: Research indicates that Octreotide-LAR, when used as an add-on therapy to Tolvaptan in ADPKD, may enhance Tolvaptan's renoprotective effects. This combination therapy appears to reduce glomerular filtration rate (GFR) more effectively than either agent alone and may contribute to a greater reduction in total and cystic kidney volumes. []

Digoxin

Compound Description: Digoxin is a cardiac glycoside used in the treatment of heart failure and atrial fibrillation. It works by increasing the force of myocardial contraction and slowing the heart rate. [, ]

Relevance: Tolvaptan can significantly increase steady-state plasma concentrations of digoxin. This interaction is likely due to Tolvaptan's inhibitory effect on P-glycoprotein (P-gp), a transporter protein involved in digoxin's efflux from cells, which could lead to higher digoxin exposure and an increased risk of digoxin toxicity. [, ]

Amiodarone

Compound Description: Amiodarone is an antiarrhythmic medication used to treat and prevent various types of irregular heartbeats. []

Relevance: Unlike with digoxin, studies have shown that Tolvaptan does not significantly alter the pharmacokinetics of amiodarone when co-administered. This finding suggests that Tolvaptan can be safely used in conjunction with amiodarone without requiring dose adjustments. []

Source and Classification

Tolvaptan is classified as a non-peptide vasopressin antagonist. It is derived from a synthetic pathway involving various chemical precursors and reagents. The compound's structure allows it to selectively inhibit the V2 receptors in the kidneys, which play a crucial role in water reabsorption.

Synthesis Analysis

The synthesis of Tolvaptan involves multiple steps, often utilizing various chemical reactions to obtain high yields and purity.

Methods

  1. Initial Reactions: The synthesis typically begins with the acylation of an amine or alcohol derivative followed by reduction steps.
  2. Reduction: Sodium borohydride is frequently used as a reducing agent to convert intermediates into Tolvaptan.
  3. Recrystallization: After synthesis, recrystallization is employed to purify the final product, enhancing its quality for pharmaceutical use.

Technical Details

  • Common Reagents: Sodium borohydride, methanol, dichloromethane, and various acids (such as hydrochloric acid) are commonly used.
  • Yield and Purity: Methods reported yield Tolvaptan with purities exceeding 99% and yields around 75-95% depending on the specific synthetic route employed .
Molecular Structure Analysis

Tolvaptan's molecular formula is C25_{25}H28_{28}ClN3_{3}O3_{3}S.

Structure Data

  • Molecular Weight: Approximately 442.02 g/mol.
  • Structural Features: The compound features a chlorobenzene ring, a thiazole ring, and a morpholine moiety, contributing to its biological activity.
Chemical Reactions Analysis

Tolvaptan undergoes several key reactions during its synthesis:

  1. Acylation Reaction: Involves the reaction of an amine with an acyl chloride to form an amide.
  2. Reduction Reaction: Sodium borohydride reduces ketones or aldehydes in the synthesis pathway.
  3. Purification Steps: Post-synthesis reactions include solvent extraction and chromatographic techniques for purification.

Technical Details

  • The reaction conditions often include controlled temperatures (0-35 °C) and specific pH adjustments using sodium hydroxide or hydrochloric acid to facilitate product isolation .
Mechanism of Action

Tolvaptan acts by selectively blocking vasopressin V2 receptors located in the renal collecting ducts:

  1. Inhibition of Water Reabsorption: By antagonizing these receptors, Tolvaptan decreases the reabsorption of water back into the bloodstream.
  2. Increased Urine Output: This leads to increased urine output (aquaresis), effectively raising serum sodium levels in patients with hyponatremia.

Process Data

  • Clinical studies have shown that Tolvaptan can significantly increase serum sodium levels within days of administration, highlighting its efficacy in treating this condition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in methanol and ethanol; slightly soluble in water.

Chemical Properties

  • Stability: Tolvaptan is stable under normal storage conditions but can degrade under extreme pH conditions.
  • Melting Point: Reported melting point ranges from 155 °C to 160 °C.

Relevant analyses indicate that Tolvaptan exhibits stability under acidic conditions but may be susceptible to hydrolysis under extreme pH variations .

Applications

Tolvaptan is primarily utilized in clinical settings for:

  1. Treatment of Hyponatremia: It is effective for patients with conditions such as heart failure and liver cirrhosis where fluid retention causes hyponatremia.
  2. Research Applications: Investigated for potential use in other disorders related to water retention abnormalities.

Properties

CAS Number

150683-30-0

Product Name

Tolvaptan

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)

InChI Key

GYHCTFXIZSNGJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Solubility

In water, 0.1088 mg/L at 25 °C (est)

Synonyms

7-chloro-5-hydroxy-1-(2-methyl-4-(2-methylbenzoylamino)benzoyl)2,3,4,5-tetrahydro-1H-1-benzazepine
OPC 41061
OPC-41061
OPC41061
Samsca
tolvaptan

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.